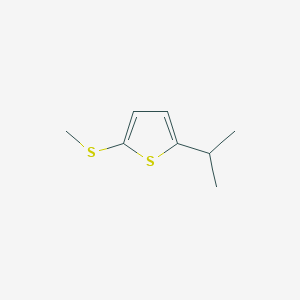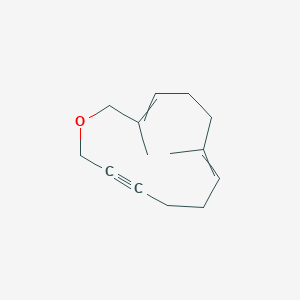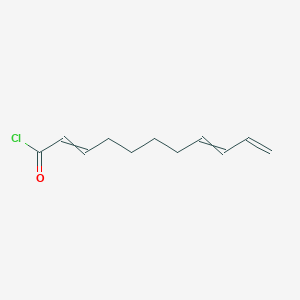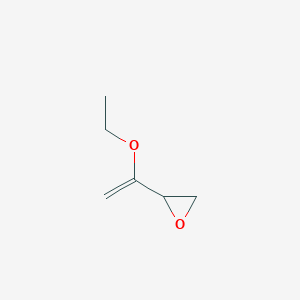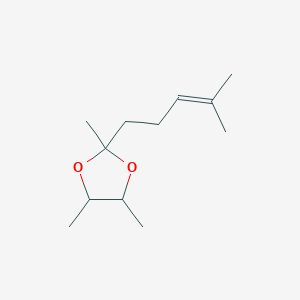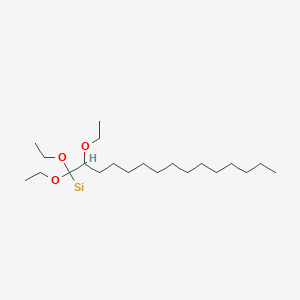
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound characterized by a dioxasilinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with a suitable dioxolane derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the dioxasilinane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The phenyl group or other substituents on the dioxasilinane ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based biochemistry and potential biomedical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxasilinane ring, which can stabilize transition states and intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: This compound has a similar dioxane ring structure but lacks the silicon atom.
1,3-Dioxolane, 2,2,4-trimethyl-: Another related compound with a dioxolane ring but different substituents.
Uniqueness
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom in its ring structure, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This uniqueness makes it valuable in applications where silicon’s properties, such as thermal stability and resistance to oxidation, are advantageous.
Properties
CAS No. |
106814-50-0 |
|---|---|
Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2,4,4-trimethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C12H18O2Si/c1-12(2)9-10-13-15(3,14-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
XWYFDEAVVKXOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCO[Si](O1)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


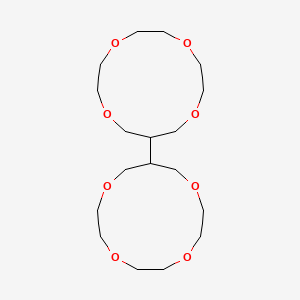
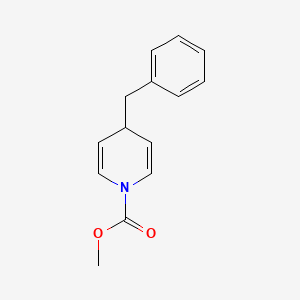
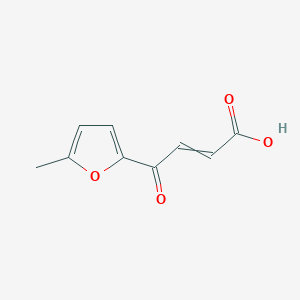
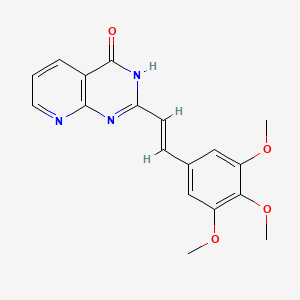

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
